Mal-PEG3-C1-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

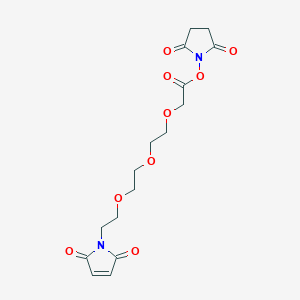

Mal-PEG3-C1-NHS ester is a compound that serves as a non-cleavable polyethylene glycol (PEG) linker. It is composed of a maleimide group and an N-hydroxysuccinimide (NHS) ester group, connected by a three-unit PEG spacer. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), where it facilitates the attachment of cytotoxic drugs to antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG3-C1-NHS ester typically involves the reaction of a PEG derivative with maleimide and NHS ester groups. The process begins with the activation of the PEG derivative, followed by the introduction of the maleimide group. The NHS ester is then attached to the PEG-maleimide intermediate. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and the reactions are carried out under mild conditions to preserve the functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG3-C1-NHS ester undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds

Common Reagents and Conditions

Reagents: Primary amines, thiol-containing compounds, DMSO, DMF.

Conditions: Neutral to slightly basic pH (7-9), room temperature to mild heating.

Major Products Formed

Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

Thioether Bonds: Formed from the reaction of the maleimide group with thiols

Scientific Research Applications

The compound Mal-PEG3-CH₂ NHS Ester, also known as Mal-PEG3-C1-NHS ester, is a versatile, PEG-based linker widely employed in bioconjugation techniques for drug delivery, diagnostics, and protein labeling . It possesses a maleimide group that binds to thiol groups and an NHS ester group for amine conjugation . The PEG3-CH₂ spacer enhances solubility and flexibility, making it suitable for various biological applications .

Scientific Research Applications

Mal-PEG3-CH₂ NHS Ester is utilized in several scientific research applications due to its ability to form stable covalent bonds between biomolecules. The NHS ester group reacts with primary amines found in proteins, amine-modified oligonucleotides, and other amine-containing molecules . Meanwhile, the maleimide group selectively reacts with thiol groups.

Key features and applications:

- Antibody-Drug Conjugates (ADCs): It links antibodies to drugs for targeted therapies .

- Protein and Peptide Labeling: Enables specific and stable labeling in research .

- Diagnostics: Attaches biomolecules in assays and biosensors .

- Nanoparticle Functionalization: Binds functional molecules to nanoparticles for delivery and imaging .

Biological Activity

Mal-PEG2-NHS ester is a non-cleavable linker used in developing antibody-drug conjugates (ADCs). It can effectively label primary amines in proteins and other amine-containing molecules because it contains a maleimide group and an N-hydroxysuccinimide (NHS) ester.

- Stability Studies have shown that Mal-PEG2-NHS ester provides a stable linkage resistant to hydrolysis under physiological conditions, which enhances the therapeutic window of ADCs.

- Targeting Efficacy Research indicates that ADCs utilizing Mal-PEG2-NHS ester demonstrate improved targeting capabilities due to the precise attachment of drug payloads.

Mechanism of Action

Mal-PEG3-C1-NHS ester exerts its effects through its functional groups:

NHS Ester Group: Reacts with primary amines to form stable amide bonds, enabling the attachment of the compound to proteins and other biomolecules.

Maleimide Group: Reacts with thiol groups to form stable thioether bonds, facilitating the conjugation of the compound to thiol-containing molecules

Comparison with Similar Compounds

Similar Compounds

Mal-PEG3-NHS ester: Similar structure but lacks the C1 spacer.

Azido-PEG-NHS ester: Contains an azido group instead of a maleimide group.

Fmoc-PEG-NHS ester: Contains a fluorenylmethyloxycarbonyl (Fmoc) group instead of a maleimide group

Uniqueness

Mal-PEG3-C1-NHS ester is unique due to its non-cleavable nature and the presence of both maleimide and NHS ester groups, which provide versatility in bioconjugation applications. The three-unit PEG spacer enhances solubility and reduces steric hindrance, making it an ideal linker for ADC synthesis .

Biological Activity

Mal-PEG3-C1-NHS ester is a synthetic compound widely utilized in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). Its structure includes a maleimide group and a N-hydroxysuccinimide (NHS) ester, which facilitate selective conjugation with thiol and amine functionalities, respectively. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H20N2O9

- Molecular Weight : 384.34 g/mol

- CAS Number : 2230016-26-7

- Structure : The compound features a polyethylene glycol (PEG) chain that enhances solubility in aqueous environments, crucial for biological applications.

This compound acts primarily as a linker in ADCs. The maleimide group allows for the conjugation to thiol-containing molecules, while the NHS ester enables coupling with amine-functionalized biomolecules. This dual reactivity is essential for creating stable conjugates that maintain biological activity while improving pharmacokinetics and biodistribution.

Applications

-

Antibody-Drug Conjugates (ADCs) :

- This compound is integral in synthesizing ADCs, which combine antibodies with cytotoxic drugs through stable linkers.

- The use of this compound allows for targeted delivery of therapeutics, minimizing off-target effects and enhancing efficacy.

-

Bioconjugation Techniques :

- It serves as a versatile crosslinker in various bioconjugation strategies, facilitating the attachment of drugs to proteins or antibodies.

- The PEG component reduces immunogenicity and increases solubility, making it suitable for therapeutic applications.

Stability and Reactivity Studies

Research has demonstrated that conjugates formed using this compound exhibit enhanced stability and solubility compared to those formed with other linkers. For instance:

- A study indicated that ADCs synthesized with this compound maintained their cytotoxic activity while showing improved pharmacokinetic profiles in vivo .

Comparative Analysis with Other Linkers

The following table summarizes the characteristics of this compound compared to other similar compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Mal-PEG2-NHS ester | Maleimide, NHS ester | Shorter PEG chain; may affect solubility |

| Mal-amido-PEG3-NHS ester | Maleimide, NHS ester | Amido linkage may provide different reactivity |

| Mal-PEG4-NHS ester | Maleimide, NHS ester | Longer PEG chain; enhanced solubility |

| This compound | Maleimide, NHS ester | Non-cleavable linker; ideal for ADCs |

Case Study 1: Development of Targeted Cancer Therapies

In a clinical setting, ADCs utilizing this compound have been explored for treating various cancers. One notable study reported significant tumor regression in patients treated with an ADC linked via this compound . The study highlighted the importance of linker stability in maintaining drug efficacy while minimizing side effects.

Case Study 2: Bioconjugation Optimization

Another study focused on optimizing bioconjugation methods using this compound. Researchers found that varying the molar ratios of the linker to target biomolecules significantly influenced the yield and purity of the final conjugates. This optimization led to better therapeutic outcomes in preclinical models .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O9/c19-12-1-2-13(20)17(12)5-6-24-7-8-25-9-10-26-11-16(23)27-18-14(21)3-4-15(18)22/h1-2H,3-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNJNZTVSYYDPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.